molecular formula C8H7NO2 B1582725 1-Nitro-2-vinyl-benzene CAS No. 579-71-5

1-Nitro-2-vinyl-benzene

Cat. No.: B1582725
CAS No.: 579-71-5
M. Wt: 149.15 g/mol
InChI Key: VKVLTUQLNXVANB-UHFFFAOYSA-N
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Description

Contextualization within Nitroalkene Chemistry

Nitroalkenes are a class of organic compounds characterized by the presence of a nitro group attached to a carbon-carbon double bond. The powerful electron-withdrawing nature of the nitro group significantly influences the electronic properties of the alkene, making the double bond susceptible to a variety of chemical transformations. 1-Nitro-2-vinyl-benzene is a prominent example of a nitroalkene where the nitro-substituted double bond is part of a larger conjugated system involving the benzene (B151609) ring. This extended conjugation further modulates its reactivity, setting it apart from simpler aliphatic nitroalkenes.

Significance of this compound in Contemporary Chemical Research

The dual functionality of this compound, possessing both a reactive vinyl group and an electron-withdrawing nitro group, makes it a versatile intermediate in organic synthesis. smolecule.com Its importance is underscored by its application in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. smolecule.comchembk.comlookchem.com The strategic positioning of the nitro and vinyl groups allows for a range of chemical manipulations, offering pathways to construct intricate molecular architectures. smolecule.com Consequently, it serves as a crucial starting material in drug development and the manufacturing of various organic materials. lookchem.com

Overview of Research Trajectories for this compound

Current research involving this compound is multifaceted. One major area of investigation is its use as a monomer in polymerization reactions, leveraging the reactivity of its vinyl group to create novel polymers. smolecule.com Another significant research direction focuses on its role as a precursor in the synthesis of heterocyclic compounds. The strategic placement of the nitro and vinyl groups facilitates various cyclization reactions, leading to the formation of indoles and other important heterocyclic systems. wvu.edu Furthermore, its participation in cycloaddition reactions, such as the Diels-Alder reaction, is actively being explored to generate complex carbocyclic and heterocyclic frameworks. researchgate.netnih.govresearchgate.netchemrxiv.org Research also delves into the various chemical transformations of the nitro and vinyl moieties, including reduction of the nitro group to an amine and oxidation or substitution reactions on the vinyl group and aromatic ring.

Properties of this compound

The physical and chemical properties of this compound are fundamental to its handling and application in synthesis.

PropertyValue
Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
Appearance Yellow liquid or white to light yellow crystalline solid
Odor Strong, spicy
Melting Point 13-14 °C
Boiling Point 249 °C
Flash Point 112 °C
Density 1.172 g/cm³
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform

Sources: smolecule.comchembk.comlookchem.comnih.govguidechem.com

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound.

MethodDescriptionReagents
Nitration of Styrene (B11656) This method involves the direct nitration of styrene. Careful control of reaction conditions is necessary to favor the formation of the ortho isomer. chembk.comNitric acid, Sulfuric acid smolecule.com
Vinylation of Nitrobenzene (B124822) This approach involves introducing a vinyl group onto the nitrobenzene ring. smolecule.comVinylboronic acids or vinyltributyltin with a Palladium catalyst
Reaction of 2-Nitrobenzenediazonium (B1203363) Tosylate A Suzuki coupling reaction between 2-nitrobenzenediazonium tosylate and potassium vinyltrifluoroborate. rsc.org2-nitrobenzenediazonium tosylate, Potassium vinyltrifluoroborate, Pd(OAc)2
Condensation Reaction Condensation of benzaldehyde (B42025) with nitromethane (B149229) can produce nitrostyrene (B7858105) derivatives. orgsyn.orggoogle.comBenzaldehyde, Nitromethane, Amine or alkali catalyst

Chemical Reactions of this compound

The reactivity of this compound allows for a variety of chemical transformations.

Reaction TypeDescription
Reduction The nitro group can be reduced to an amino group, a common transformation in the synthesis of biologically active molecules.
Cycloaddition Reactions The vinyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, with various dienes to form complex cyclic structures. researchgate.netnih.govresearchgate.netchemrxiv.orgacs.org
Polymerization The vinyl group enables the molecule to act as a monomer in polymerization processes. smolecule.com
Electrophilic Aromatic Substitution The nitro group deactivates the benzene ring towards electrophilic attack and directs incoming substituents to the meta position.
Reductive Cyclization Palladium-catalyzed reductive cyclization of 2-nitrostyrene derivatives is a key step in the synthesis of indoles and other heterocyclic compounds. wvu.edu
1,3-Dipolar Cycloaddition While the reaction with certain nitrones under photocatalytic conditions did not yield the desired isoxazolidine (B1194047) product, this highlights the specific reactivity of this compound. acs.org

Applications in Organic Synthesis

The versatility of this compound makes it a valuable tool in the synthesis of various organic compounds.

ApplicationDescription
Synthesis of Heterocycles It is a key precursor for the synthesis of indoles, quinolines, and other nitrogen-containing heterocyclic compounds through reductive cyclization and other strategies. wvu.edu
Diels-Alder Reactions It serves as a dienophile in Diels-Alder reactions to construct bicyclic and other complex carbocyclic frameworks. researchgate.netnih.govresearchgate.netchemrxiv.org
Pharmaceutical Intermediates Its derivatives are investigated for potential medicinal properties, and it serves as a building block in the synthesis of pharmaceutical compounds. lookchem.com
Monomer for Polymers The vinyl group allows for its use in creating polymers with specific properties. smolecule.com
Dye Synthesis It is used as an intermediate in the manufacturing of dyes. chembk.comlookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVLTUQLNXVANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340102
Record name 2-Nitrostyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579-71-5
Record name 2-Nitrostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethenyl-2-nitrobenzene
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Synthetic Methodologies for 1 Nitro 2 Vinyl Benzene and Its Derivatives

Established Synthetic Routes

Henry Condensation-Dehydration Sequences

A primary and well-established method for synthesizing β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgwikipedia.org This reaction involves the condensation of an aromatic aldehyde with a nitroalkane, such as nitromethane (B149229), in the presence of a base to form a β-nitro alcohol. wikipedia.org Subsequent dehydration of this intermediate yields the desired nitrostyrene (B7858105). wikipedia.orgmdpi.com

The choice of base and reaction conditions can influence the outcome. While strong bases can be used, the reaction often employs weaker bases like primary aliphatic amines. chemicalforums.com The reaction can be slow, sometimes requiring several days for completion. chemicalforums.com To drive the reaction towards the dehydrated product, azeotropic removal of water using a Dean-Stark trap can be employed. The use of catalysts such as polyamine-functionalized zirconia or silica-alumina-supported amines has also been explored to facilitate this transformation. google.com

A general scheme for the Henry reaction followed by dehydration is as follows: ArCHO + CH₃NO₂ → ArCH(OH)CH₂NO₂ → ArCH=CHNO₂ + H₂O

Direct Nitration of Styrene (B11656) and Related Alkenes

Direct nitration of styrene presents an alternative route to 1-nitro-2-vinyl-benzene. However, this method can be challenging due to potential side reactions, including nitration of the aromatic ring and polymerization of the vinyl group. unirioja.es Careful control of reaction conditions and the choice of nitrating agent are crucial for achieving the desired product selectively.

One approach involves the use of a mixture of nitric acid and sulfuric acid, where conditions must be optimized to favor ortho substitution. Another method utilizes nitrogen dioxide (NO₂) with a Zr-bptc catalyst in chloroform, which has been reported to exhibit high ortho/para selectivity and allows for catalyst reuse.

A significant advancement in the direct nitration of styrenes involves the in-situ generation of nitryl iodide (INO₂) from the reaction of silver nitrite (B80452) with iodine. mdma.ch This reagent regioselectively adds to the styrene double bond to form an iodonitro intermediate. Subsequent treatment with a base, such as triethylamine, eliminates hydrogen iodide to furnish the β-nitrostyrene in good yields. mdma.ch This method is noted for its mild reaction conditions. mdma.ch

A one-pot process for the selective nitration of styrenes to β-nitrostyrenes has also been described using a mixture of iodine and copper(II) tetrafluoroborate (B81430) with sodium nitrite in acetonitrile (B52724). unirioja.es This reaction is thought to proceed through the formation of an iodonitro intermediate, which then undergoes dehydro-iodination catalyzed by copper(I) salts formed during the reaction. unirioja.es

Nitrating Agent/System Substrate Key Conditions Yield (%) Selectivity/Notes
Nitric acid/Sulfuric acidVinylbenzeneControlled conditions-Favors ortho substitution
Nitrogen dioxide (NO₂)/Zr-bptcVinylbenzeneCHCl₃, 0–25°C>85High ortho/para selectivity, reusable catalyst.
Nitryl iodide (generated in situ)StyreneEther, triethylamineGoodMild conditions, regioselective addition. mdma.ch
Iodine/Cu(II) tetrafluoroborate/NaNO₂StyreneAcetonitrile, room temp.-One-pot, selective for β-nitrostyrene. unirioja.es

Oxidation of Enamines

The oxidation of enamines provides a complementary pathway to nitrostyrenes. mdpi.com While detailed research findings specifically for the synthesis of this compound via enamine oxidation are less common in the provided context, the oxidation of related nitrogen-containing compounds is a well-known transformation in organic synthesis. For instance, the oxidation of primary and secondary amines can lead to a variety of nitrogen-containing functional groups, including nitro compounds and imines. acs.orgorganic-chemistry.orgmdpi.com The selective oxidation of arylamines to nitroarenes can be challenging, often producing by-products like nitroso and azoxy compounds. mdpi.com However, methods using reagents like in situ-formed performic acid in the presence of surfactants have been developed to improve selectivity. acs.org The oxidation of secondary amines to nitrones, which are structurally related to nitroalkenes, has also been achieved using hydrogen peroxide. acs.org

Advanced Synthetic Approaches

Denitrative Cross-Coupling Strategies

Denitrative cross-coupling reactions have emerged as a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds by replacing a nitro group. mdpi.commdpi.com In the context of nitrostyrenes, these reactions involve the coupling of the styryl moiety with a partner, accompanied by the elimination of the nitro group. mdpi.com

This strategy offers an alternative to traditional cross-coupling reactions that often rely on organohalides. kyoto-u.ac.jp The mechanism frequently involves the addition of an in-situ generated radical to the nitrostyrene, followed by elimination to form the new double bond. mdpi.com Various radical precursors have been used, including benzene (B151609) diazonium salts, tert-butylperoxybenzoate, and aromatic hydrazines. mdpi.com These reactions have been successfully employed to synthesize stilbenes and chalcones from nitrostyrenes. mdpi.com Nickel-catalyzed denitrative difluoroalkylation of β-nitrovinylarenes has also been reported, highlighting the versatility of this approach. researchgate.net

Coupling Partner Catalyst/Reagent Product Type
Benzene diazonium salt-Stilbene. mdpi.com
Aryl carbaldehydes-Chalcone. mdpi.com
Arylboronic acidsPalladium catalystStilbene
H-phosphitesSilver catalyst2-Arylvinylphosphonates. mdpi.com
ThiolsAIBNVinyl sulfides. mdpi.com

Decarboxylative Nitration Pathways

Decarboxylative nitration of α,β-unsaturated carboxylic acids, such as cinnamic acid and its derivatives, provides a direct route to β-nitrostyrenes. chemrevlett.com This method avoids the use of potentially unstable aldehydes as starting materials. google.com

Several protocols have been developed for this transformation. One method involves heating cinnamic acid with nitric acid in the presence of a catalytic amount of AIBN. semanticscholar.org Another approach utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) as the nitrating agent in acetonitrile at room temperature for electron-rich cinnamic acids. chemrevlett.com

More recently, metal-free decarboxylative nitration has been achieved using tert-butylnitrite (t-BuONO) and TEMPO. researchgate.net Additionally, a method using copper nitrate in acetonitrile has been reported, where the copper salt acts as both a reactant and a catalyst, eliminating the need for ligands or other additives. google.com The reaction of α,β-unsaturated carboxylic acids with a trichloroisocyanuric acid (TCICA)/DMF system in the presence of sodium nitrite also yields nitroolefins, with sonication significantly reducing reaction times. chemrevlett.com

Reagent System Substrate Key Conditions Notes
Nitric acid/AIBNCinnamic acidsAcetonitrile, 50°CHigh yield, long reaction time. semanticscholar.org
Ceric ammonium nitrate (CAN)Electron-rich cinnamic acidsAcetonitrile, room temp.Radical process. chemrevlett.com
Copper nitrateCinnamic acidsAcetonitrile, heatNo ligand/acid/base needed. google.com
t-Butylnitrite/TEMPOα,β-Unsaturated carboxylic acids-Metal-free radical pathway. researchgate.net
Trichloroisocyanuric acid/NaNO₂α,β-Unsaturated carboxylic acidsDMF, reflux or sonicationSonication reduces reaction time. chemrevlett.com
Fe(NO₃)₃·9H₂OCinnamic acid-Radical-mediated process. chemrevlett.com

Multi-component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for building molecular complexity. niscpr.res.in This approach is prized for its atom economy and ability to rapidly generate libraries of structurally diverse compounds. nih.gov In the context of substituted benzenes, MCRs offer a powerful alternative to traditional, often lengthy, synthetic sequences. niscpr.res.in

One notable advancement is the development of microwave-assisted, solvent-free, one-pot MCRs for synthesizing polysubstituted benzene derivatives. niscpr.res.in For instance, a three-component reaction involving aromatic aldehydes, malononitrile, and ethyl chloroacetate (B1199739) in the presence of pyridine (B92270) can yield complex benzene structures under controlled microwave irradiation. niscpr.res.in This methodology has been shown to be effective for a range of aromatic aldehydes, including those with nitro-substituents, highlighting its potential for creating derivatives related to this compound. niscpr.res.in The sequencing of MCRs with subsequent cyclization reactions is a recognized paradigm for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov

EntryAryl Group (Ar)Reaction ConditionsYield (%)Reference
1p-CH₃C₆H₄100°C, 150s, MW92 niscpr.res.in
2o-ClC₆H₄100°C, 150s, MW89 niscpr.res.in
3m-ClC₆H₄100°C, 150s, MW90 niscpr.res.in
4p-BrC₆H₄100°C, 150s, MW94 niscpr.res.in
5p-NO₂C₆H₄100°C, 150s, MW95 niscpr.res.in

Regioselective and Stereoselective Synthesis Considerations

Ortho-Nitration Control in Vinylbenzene Systems

The synthesis of this compound via direct electrophilic nitration of styrene (vinylbenzene) presents a significant regioselectivity challenge. The vinyl group is an ortho-para directing group, meaning that nitration typically yields a mixture of ortho- and para-isomers, with the para-product often predominating. fiveable.me Achieving selective nitration at the ortho position requires specialized methods to overcome this inherent electronic preference. nih.gov

A significant breakthrough in controlling this regioselectivity involves the use of metal-organic frameworks (MOFs). Researchers have demonstrated that capturing nitrogen dioxide (NO₂) within a zirconium-based metal-organic framework (Zr-bptc) allows for the selective nitration of vinylbenzene derivatives under mild conditions. This method, which involves reacting the NO₂-loaded framework with the aromatic substrate, achieves high ortho/para selectivity and utilizes a reusable catalyst, marking a step towards more environmentally benign nitration processes. Traditional methods using mixed acids like nitric acid and sulfuric acid are often harsh and can lead to poor regioselectivity and unwanted side reactions. nih.gov

MethodKey Reagents/ConditionsSelectivityReference
Classical NitrationHNO₃/H₂SO₄, 0–5°CChallenging to control; mixture of ortho and para products
MOF-Catalyzed NitrationNitrogen dioxide (NO₂) in Zr-bptc catalyst, CHCl₃, 0–25°CHigh ortho/para selectivity (>85%)

Stereochemical Outcomes in Olefin Synthesis

The geometry of the vinyl group in 2-nitrostyrene and its derivatives is a critical aspect of their chemistry, with the trans (E) isomer being the most commonly employed and thermodynamically stable form. However, the stereochemical outcome of synthetic and subsequent reactions is a key consideration. For example, upon irradiation with visible light, trans-β-nitrostyrene can undergo photoisomerization to establish an equilibrium with its cis (Z) diastereoisomer. nih.gov

In synthetic applications, particularly cycloadditions, the stereochemistry of the nitrostyrene dictates the stereochemistry of the product. Many synthetic methods are designed to be highly stereoselective. For instance, one-pot, three-component [3+2] cycloaddition reactions using trans-β-nitrostyrene derivatives have been developed to produce highly functionalized spiroindolizidines in a regio- and stereoselective manner. academie-sciences.fr The stereochemical integrity of the olefin is crucial for controlling the relative configuration of the newly formed stereocenters in the cycloadduct. Similarly, highly diastereoselective conjugate additions of nucleophiles to chiral β-nitrostyrene derivatives are pivotal for the asymmetric synthesis of complex molecules like 4-aryl-1,2,3,4-tetrahydroisoquinolines. oup.com

Catalytic Systems in this compound Synthesis

Transition Metal Catalysis

Transition metal catalysis provides a versatile and powerful toolkit for the synthesis and functionalization of this compound and its derivatives. A primary synthetic route involves the vinylation of a pre-nitrated benzene ring, often accomplished through palladium-catalyzed cross-coupling reactions. For example, the Heck reaction can be used to couple an ortho-nitro-substituted aryl halide with a vinyl source. Furthermore, palladium catalysts, often in combination with a phenanthroline ligand, are effective in the reductive cyclization of β-nitrostyrenes to form indoles, using phenyl formate (B1220265) as a carbon monoxide surrogate. unimi.it

A variety of other transition metals have been employed in reactions utilizing nitrostyrenes as substrates for constructing complex molecular architectures, particularly spirooxindoles. rsc.org These catalysts act as Lewis acids, activating the substrates towards nucleophilic attack.

Catalyst SystemReaction TypeSubstrate ExampleReference
PdCl₂(CH₃CN)₂ / PhenanthrolineReductive Cyclizationβ-Nitrostyrenes unimi.it
NaAuCl₄·2H₂OCondensation/SpirocyclizationIsatins and 4-hydroxycoumarin (B602359) (related to nitrostyrene reactions) rsc.org
FeCl₃[3+2] CycloadditionSpirooxindole aziridines and isothiocyanates (demonstrates utility with related complex systems) rsc.org
Mo(CO)₆/2,2′-bipyridineDenitrative Couplingβ-nitrostyrenes and sulfonyl hydrazides researchgate.net

Organocatalysis

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a dominant strategy for the asymmetric functionalization of β-nitrostyrenes. The electron-withdrawing nitro group strongly activates the vinyl moiety towards conjugate addition (Michael addition), making it an ideal substrate for organocatalytic methods. mdpi.com

Chiral amines, such as pyrrolidine (B122466) and its derivatives, and bifunctional catalysts derived from cinchona alkaloids are frequently used to achieve high levels of stereocontrol. nih.govnih.govrsc.org These catalysts can activate the nucleophile (often via enamine formation) and/or the electrophile (the nitrostyrene, via hydrogen bonding) to facilitate a highly enantioselective and diastereoselective C-C bond formation. mdpi.comrsc.org This has been successfully applied to the addition of various nucleophiles, including dicarbonyl compounds and aldehydes, to nitrostyrenes. nih.govmaynoothuniversity.ie

CatalystReaction TypeNucleophileStereochemical OutcomeReference
Cinchona-derived thioureaMichael Addition2,4-pentanedione95% yield, 97% ee maynoothuniversity.ie
Ts-DPENMichael AdditionCyclic β-ketoesterUp to 96% yield, 99:1 dr, 94% ee mdpi.com
Pyrrolidine-based catalystMichael AdditionCyclohexanoneUp to 92% ee, >99:1 dr nih.gov
L-pipecolinic acidoxa-Michael–aldol reactionSalicylaldehydesHigh yield, poor enantioselectivity (5–17% ee) beilstein-journals.org
Cinchona-based squaramideMichael AdditionAcetylacetoneDetailed mechanistic study performed rsc.org

Heterogeneous Catalysis

The synthesis of this compound and its derivatives through heterogeneous catalysis represents a significant advancement toward more sustainable, efficient, and scalable chemical manufacturing. These methods employ catalysts in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction. This approach offers considerable advantages, including simplified catalyst recovery and recycling, reduced waste generation, and often enhanced selectivity and stability compared to homogeneous counterparts. Key heterogeneous strategies include direct nitration using advanced materials, condensation reactions over functionalized supports, and cross-coupling reactions with supported metal catalysts.

One prominent heterogeneous method is the direct nitration of vinylbenzene (styrene). Innovations in materials science have led to the development of catalysts that can control the regioselectivity of this reaction, which is challenging with traditional methods. A notable example involves the use of zirconium-based metal-organic frameworks (Zr-bptc) as a heterogeneous catalyst. This material can capture nitrogen dioxide (NO₂) and facilitate the selective nitration of styrene at the ortho position under mild conditions (0–25°C in chloroform), achieving yields greater than 85%. The reusability of such catalysts makes this an environmentally favorable route.

Another widely adopted heterogeneous catalytic route is the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration to yield the nitrostyrene derivative. google.com Various solid catalysts have been developed to facilitate this transformation efficiently. Amino-functionalized silica (B1680970) gel has been successfully employed as a robust heterogeneous catalyst for the synthesis of β-nitrostyrene derivatives from aromatic aldehydes and nitromethane. nih.gov This system is particularly effective in continuous-flow protocols, allowing for sustained production for over 100 hours with high selectivity. nih.gov Similarly, other supported catalysts like polyamine-functionalized zirconia have been reported for the same purpose. google.com

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, provide a versatile pathway for the vinylation of ortho-nitro-substituted aryl halides. In this approach, a pre-functionalized nitrobenzene (B124822) derivative (e.g., 2-nitrobromobenzene) is reacted with a vinyl source, such as vinylboronic acids or vinyltributyltin, in the presence of a solid-supported palladium catalyst. The use of heterogeneous palladium catalysts, for instance, Pd nanoparticles supported on materials like SBA-15 silica, simplifies product purification and allows for catalyst reuse, a key advantage in metal-catalyzed processes. rsc.org

The table below summarizes key research findings on the heterogeneous catalytic synthesis of this compound and related nitrostyrenes.

Table 1: Heterogeneous Catalytic Methods for Nitrostyrene Synthesis

MethodCatalystKey Reagents & ConditionsYield (%)Selectivity/Notes
Direct Nitration Zirconium-based Metal-Organic Framework (Zr-bptc)Vinylbenzene, Nitrogen dioxide (NO₂), Chloroform, 0–25°C>85High ortho/para selectivity; reusable catalyst.
Henry Reaction Amino-functionalized silica gelAromatic aldehydes, NitromethaneHighEffective in continuous-flow systems for over 100 hours. nih.gov
Henry Reaction Polyamine-functionalized zirconiaAromatic aldehydes, NitroalkanesHighMentioned as an effective heterogeneous catalyst system. google.com
Vinylation (Cross-Coupling) Palladium catalyst (general)ortho-nitro-substituted aryl halides, vinylboronic acids or vinyltributyltinVariableProvides regioselective installation of the vinyl group.

Reactivity and Reaction Mechanisms of 1 Nitro 2 Vinyl Benzene

Electrophilic and Nucleophilic Character

The electronic properties of 1-nitro-2-vinyl-benzene are significantly influenced by the strong electron-withdrawing nature of the nitro group. This influence extends to both the vinyl substituent and the aromatic ring, defining the molecule's interactions with both electrophiles and nucleophiles.

The vinyl group of this compound is a potent Michael acceptor. The powerful electron-withdrawing effect of the ortho-nitro group renders the β-carbon of the vinyl moiety significantly electrophilic. This heightened electrophilicity makes the double bond highly susceptible to conjugate addition by a wide array of nucleophiles. nih.gov This reactivity is a cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. A variety of nucleophiles, including amines, thiols, and carbanions, readily participate in Michael additions to the nitro-activated double bond. nih.gov

For instance, the reaction of β-nitrostyrene with amines leads to the formation of adducts, which can, in some cases, undergo further transformations. nih.gov The general mechanism for the Michael addition involves the attack of a nucleophile on the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final adduct.

Table 1: Examples of Michael Additions to Nitrostyrene (B7858105) Derivatives

Nucleophile Product Type Reference
Amines β-Amino-α-nitroethylbenzene derivatives nih.gov
Diethyl Malonate Diethyl 2-(2-nitro-1-phenylethyl)malonate mdpi.com

The benzene (B151609) ring of this compound is strongly deactivated towards electrophilic aromatic substitution. This deactivation is a direct consequence of the powerful electron-withdrawing nature of the nitro group. The nitro group reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Furthermore, the nitro group acts as a meta-director for incoming electrophiles. This directing effect is due to the destabilization of the ortho and para arenium ion intermediates that would be formed upon electrophilic attack at these positions. The positive charge of these intermediates would be adjacent to the positively charged nitrogen of the nitro group, which is energetically unfavorable. The arenium ion formed from meta attack is comparatively more stable. Electrophilic aromatic substitution reactions, such as nitration or halogenation, will therefore predominantly yield products substituted at the positions meta to the nitro group. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.org

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com

The nitro group itself can be involved in nucleophilic interactions. While less common than reactions at the vinyl group or the aromatic ring, the nitrogen atom of the nitro group is electron-deficient and can be attacked by strong nucleophiles. More significantly, the nitro group strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to itself, although the vinyl group's presence complicates this. In nucleophilic aromatic substitution, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The reaction proceeds through a high-energy intermediate called a Meisenheimer complex. nih.gov

The nitro group's ability to stabilize the negative charge of the Meisenheimer complex through resonance is key to this activation. nih.gov Nucleophilic addition to nitroaromatic rings results in dearomatization, forming relatively stable cyclohexadienenitronate anion intermediates. nih.gov

Radical Reaction Pathways

This compound and related nitrostyrenes are also highly reactive towards radical species. These reactions often proceed through addition to the vinyl group, followed by further transformations.

Radical intermediates in reactions involving this compound can be generated through various methods, including thermal homolytic cleavage of labile bonds, metal-catalyzed processes, and photochemical initiation. nih.gov For example, the thermal decomposition of initiators like dibenzoyl peroxide can generate radicals that subsequently react with the nitrostyrene. nih.gov

The detection and characterization of these short-lived radical intermediates are challenging but can be achieved through radical trapping techniques. nih.gov Spin trapping is a common method where a "spin trap" molecule reacts with the transient radical to form a more stable radical species, a spin adduct, which can then be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. nih.govmdpi.com Another approach is the use of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which can react with radical intermediates to form stable products that provide evidence for the existence of the original radical. csbsju.edu

Table 2: Methods for Generation and Detection of Radical Intermediates

Method Description Application Example
Generation
Thermal Decomposition Use of radical initiators (e.g., peroxides) that cleave upon heating. Cross-coupling of nitrostyrenes with aromatic aldehydes. nih.gov
Photochemical Initiation Use of light to induce homolytic cleavage and generate radicals. Photochemical cross-coupling with aryl carbaldehydes. nih.gov
Trapping/Detection
Spin Trapping A transient radical adds to a spin trap (e.g., nitrone) to form a persistent nitroxide radical detectable by EPR. nih.gov Studying thermo-oxidative degradation of polymers. mdpi.com

A prevalent radical reaction pathway for nitrostyrenes is the radical addition-elimination mechanism. nih.gov This process typically involves two key steps:

Addition: An in situ generated radical adds regioselectively to the β-position of the vinyl group. This addition forms a new carbon-centered benzylic radical intermediate. nih.gov

Elimination: The resulting benzylic radical undergoes spontaneous elimination of the nitro group as a nitrosyl radical (•NO₂), which leads to the formation of a new double bond and the final cross-coupling product. nih.gov

This addition-elimination pathway is a common mechanistic scenario proposed and supported by experimental evidence in various denitrative cross-coupling reactions of nitrostyrenes. nih.gov This mechanism allows for the formation of a wide range of substituted alkenes from nitrostyrenes. mdpi.com

Redox Chemistry

The redox chemistry of this compound is primarily dictated by the presence of the nitro (-NO₂) group and the vinyl (-CH=CH₂) group. These two functionalities offer distinct sites for oxidative and reductive transformations, allowing for a range of synthetic manipulations.

The vinyl group of this compound is susceptible to oxidative cleavage. A notable method involves a visible light-promoted anaerobic cleavage of the alkene using the nitroarene itself as the oxygen transfer reagent. researchgate.netchemrxiv.org This process serves as an alternative to more traditional methods like ozonolysis. The reaction is believed to proceed via a radical cycloaddition mechanism upon photoexcitation of the nitroarene. This leads to the formation of a 1,3,2-dioxazolidine intermediate, which subsequently fragments to yield carbonyl compounds. researchgate.net The electron-deficient nature of the nitro-substituted aromatic ring facilitates this transformation. chemrxiv.org

Transformation TypeReagentsKey IntermediateProduct Type
Anaerobic Alkene CleavageVisible Light (e.g., 390 nm)1,3,2-DioxazolidineCarbonyl Compounds

The reduction of the aromatic nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. wikipedia.org For this compound, this conversion yields 2-vinylaniline. This reaction can be accomplished using various reducing agents and conditions.

Classic methods include catalytic hydrogenation and the use of metals in acidic media. wikipedia.orgchemguide.co.uk Catalytic hydrogenation typically employs catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.org Alternatively, dissolving metal reductions, for instance with tin (Sn) and concentrated hydrochloric acid (HCl), are effective. chemguide.co.uk In this latter method, the nitrobenzene (B124822) derivative is first reduced to the corresponding phenylammonium ion under acidic conditions, which is then neutralized with a base like sodium hydroxide to liberate the free amine. chemguide.co.ukyoutube.com

MethodReducing Agent(s)CatalystConditions
Catalytic HydrogenationHydrogen Gas (H₂)Palladium-on-carbon (Pd/C)Varies
Metal/Acid ReductionTin (Sn)Hydrochloric Acid (HCl)Heat under reflux
Metal/Acid ReductionIron (Fe)Acidic MediaVaries

A significant challenge in the reduction of this compound is achieving chemoselectivity—reducing the nitro group without affecting the vinyl group. Standard catalytic hydrogenation may also reduce the carbon-carbon double bond. wikipedia.org Therefore, specific methodologies have been developed to selectively target the nitro functionality.

Reagents such as sodium sulfide or sodium hydrosulfite can be employed for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities. wikipedia.org Modern methods offer high selectivity under mild conditions. For instance, the use of tetrahydroxydiboron in water can effectively reduce aromatic nitro compounds while being tolerant of sensitive groups like vinyl and ethynyl moieties. organic-chemistry.org Another approach involves palladium-catalyzed transfer hydrogenation using reagents like polymethylhydrosiloxane (PMHS), which demonstrates high functional group tolerance, leaving the vinyl group intact. organic-chemistry.org

Reagent/SystemKey FeaturesTolerated Groups
Tetrahydroxydiboron (B₂(OH)₄)Metal-free, mild conditions, aqueous solventVinyl, Ethynyl, Carbonyl, Halogen
Pd catalyst / PMHSHigh yield, room temperatureKetones, Nitriles, Esters, Halogens
Sodium Sulfide (Na₂S)Classic reagent for selective reductionAlkenes

Cycloaddition Reactions

The conjugated system of this compound, involving the vinyl group and the aromatic ring, makes it an active participant in cycloaddition reactions. The powerful electron-withdrawing nature of the ortho-nitro group significantly influences the reactivity of the vinyl moiety.

In the context of the Diels-Alder, or [4+2] cycloaddition, reaction, this compound functions as a dienophile. wikipedia.orgmasterorganicchemistry.com The reaction involves a conjugated diene reacting with an alkene (the dienophile) to form a six-membered ring. wikipedia.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups.

The nitro group on the benzene ring deactivates the π-system of the vinyl group, making it electron-poor and thus a more potent dienophile. masterorganicchemistry.com This increased reactivity leads to faster reaction rates compared to unsubstituted styrene (B11656). When reacting with a cyclic diene like cyclopentadiene, the reaction can lead to the formation of endo and exo diastereoisomers. chemtube3d.com The presence of strong electron-withdrawing groups on the dienophile often favors the formation of the endo isomer. beilstein-journals.org

Role in ReactionActivating GroupKey FeatureProduct
DienophileNitro Group (-NO₂)Electron-deficient double bondSubstituted Cyclohexene

This compound is an excellent substrate for [3+2] annulation reactions, which are 1,3-dipolar cycloadditions that form five-membered heterocyclic rings. chim.itresearchgate.net The electron-deficient character of the vinyl group, enhanced by the nitro substituent, makes it highly receptive to attack by 1,3-dipoles. chim.it

These reactions can proceed through two primary mechanisms: a concerted 1,3-dipolar cycloaddition or a stepwise process initiated by a Michael addition, followed by ring closure (MIRC). chim.itresearchgate.net Common 1,3-dipoles used in these reactions include azomethine ylides, which lead to pyrrolidines, and diazo compounds, which yield pyrazolines. chim.it These reactions provide a highly efficient route to complex nitrogen-containing heterocyclic systems. researchgate.net

1,3-DipoleResulting HeterocycleReaction Mechanism
Azomethine YlidePyrrolidine (B122466)Concerted Cycloaddition
Diazo CompoundPyrazolineConcerted Cycloaddition
AzideTetrazole (after rearrangement)Stepwise (MIRC)
NitroneIsoxazolidine (B1194047)Concerted Cycloaddition

Functional Group Transformations

The presence of both a nitro and a vinyl group allows for a range of chemical modifications. These transformations can be broadly categorized into reactions involving the vinyl moiety and those targeting the nitro group.

Substitution Reactions at the Vinyl Moiety

The vinyl group of this compound, as part of a β-nitrostyrene system, is activated towards certain types of substitution reactions. A notable class of such transformations is denitrative cross-coupling reactions. In these reactions, the nitro group is displaced by a new substituent, effectively resulting in a substitution at the vinylic position.

This process often proceeds through a radical addition-elimination mechanism. A radical species adds to the β-carbon of the vinyl group (the carbon attached to the benzene ring), forming a stabilized benzylic radical intermediate. Subsequent elimination of the nitro group as a nitrosyl radical leads to the formation of a new substituted alkene. mdpi.com These radical-mediated pathways provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the vinyl position.

One specific example of a denitrative substitution is phosphonylation, where a phosphonate group replaces the nitro group. This transformation is valuable for the synthesis of vinylphosphonates, which are important intermediates in various chemical syntheses. The reaction can be promoted by reagents such as manganese(III) acetate, which facilitates the formation of a phosphonyl radical from a dialkyl phosphite.

Table 1: Denitrative Phosphonylation of a β-Nitrostyrene Derivative

SubstrateReagentOxidantSolventTemperatureProductYield
β-NitrostyreneDiethyl phosphiteMn(OAc)₃Acetic Acid80°C(E)-Diethyl styrylphosphonateGood

This table illustrates a representative denitrative phosphonylation reaction on a general β-nitrostyrene, a class of compounds to which this compound belongs. Specific yield data for the ortho-nitro isomer was not available in the searched literature.

Conversion of the Nitro Group

The nitro group of this compound can undergo various transformations, with reduction to an amino group being one of the most significant. This conversion is a critical step in the synthesis of many biologically active molecules and functional materials. The challenge in this transformation lies in selectively reducing the nitro group without affecting the vinyl group.

Several methods have been developed for the chemoselective reduction of the nitro group in nitrostyrenes. Catalytic transfer hydrogenation is a prominent technique, employing a catalyst and a hydrogen donor to achieve the reduction. For instance, a rhodium-on-iron-oxide (Rh/α-FeOOH) catalyst with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as the hydrogen source has been shown to be effective in converting nitrostyrenes to vinylanilines with high selectivity. This method benefits from mild reaction conditions and high conversion rates.

Another approach involves the use of metal nanoparticles as catalysts. Copper nanoparticles (Cu NPs), for example, can catalyze the reduction of nitrostyrenes to vinylanilines at room temperature using ammonia borane as the hydrogen source. The stability and selectivity of such catalysts can be enhanced by supporting them on materials like tungsten oxide nanorods.

Classic reduction methods, such as the Bechamp reduction using iron metal in an acidic medium like acetic acid, are also applicable for the conversion of nitroarenes to anilines and can be adapted for nitrostyrenes.

Table 2: Selective Reduction of a Nitrostyrene to a Vinylaniline

SubstrateCatalystHydrogen SourceSolventTemperatureProductConversion/Yield
3-NitrostyreneRh/α-FeOOHN₂H₄·H₂ONot specifiedNot specified3-Vinylaniline100% Conversion, 98% Selectivity
3-NitrostyreneCu NPs on WO₂.₇₂Ammonia BoraneNot specifiedRoom Temp.3-Vinylaniline>99% Yield

This table presents data for the selective reduction of 3-nitrostyrene, a positional isomer of this compound. The principles and catalytic systems are generally applicable to the ortho-isomer, though specific yields may vary.

Advanced Applications of 1 Nitro 2 Vinyl Benzene in Organic Synthesis and Materials Chemistry

Construction of Heterocyclic Scaffolds

The strategic placement of the nitro and vinyl groups in 1-nitro-2-vinyl-benzene makes it an exceptional precursor for the synthesis of various heterocyclic systems. The nitro group can be chemically transformed into a nucleophilic amine, nitroso, or nitrene intermediate, which can then react intramolecularly with the adjacent vinyl group (or a derivative thereof) to form new rings. This approach provides efficient pathways to important nitrogen and oxygen-containing heterocycles.

Asymmetric Synthesis Approaches to Biologically Active Scaffolds

This compound, also known as 2-nitrostyrene, serves as a versatile building block in the asymmetric synthesis of complex, biologically active molecules. Its utility stems from the unique electronic properties conferred by the vinyl and nitro functional groups. The powerful electron-withdrawing nature of the nitro group renders the vinyl group's β-carbon highly electrophilic, making it an excellent Michael acceptor for various nucleophiles. This reactivity is harnessed in catalytic asymmetric reactions to construct chiral centers with high levels of stereocontrol.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of 2-nitrostyrene. Chiral amines, thioureas, and squaramides have been successfully employed to catalyze the conjugate addition of nucleophiles, leading to intermediates for valuable scaffolds. For instance, the asymmetric Michael addition of ketones or aldehydes to 2-nitrostyrene, catalyzed by chiral secondary amines (e.g., proline derivatives), yields γ-nitro carbonyl compounds. These products are pivotal intermediates that can be further elaborated into chiral pyrrolidines, piperidines, and other nitrogen-containing heterocycles prevalent in pharmaceuticals.

Another significant application is in the synthesis of indole (B1671886) derivatives. Palladium-catalyzed reductive cyclization of 2-nitrostyrene derivatives is a key strategy for forming the indole core, a privileged scaffold in medicinal chemistry. Asymmetric variations of this and related cycloaddition reactions allow for the enantioselective synthesis of complex indole alkaloids and related compounds. The strategic placement of the nitro and vinyl groups facilitates various cyclization reactions, providing pathways to construct intricate molecular architectures.

The table below summarizes key asymmetric reactions involving this compound for the synthesis of precursors to biologically active scaffolds.

Reaction TypeCatalyst TypeNucleophile/ReagentResulting Scaffold/Intermediate
Michael AdditionChiral Amines (e.g., Proline)Ketones, AldehydesChiral γ-Nitro Carbonyls
Michael AdditionChiral Thioureas/SquaramidesMalonates, β-KetoestersEnantioenriched Nitroalkanes
[3+2] CycloadditionChiral PhosphinesAllenoatesFunctionalized Cyclopentenes
Reductive CyclizationPalladium Catalysts-Indole Derivatives

These methodologies demonstrate the importance of this compound as a substrate for creating stereochemically rich molecules, providing access to a diverse range of structures for drug discovery and development.

Precursor for Advanced Materials

Organic Semiconductors and Optoelectronic Materials

The unique molecular structure of this compound, featuring a polymerizable vinyl group and an electron-withdrawing nitro group attached to a π-conjugated benzene (B151609) ring, makes it a compound of interest in materials science. smolecule.com Specifically, it holds potential as a functional monomer for the synthesis of organic semiconductors and optoelectronic materials. smolecule.com

The vinyl group allows this compound to act as a monomer in polymerization reactions, similar to its parent compound, styrene (B11656). smolecule.com It can be homopolymerized or copolymerized with other monomers to create novel polymeric materials. The incorporation of the nitro group onto the polymer backbone is the key feature that could imbue the resulting material with useful electronic properties. The strong electron-withdrawing nature of the nitro group significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the conjugated system.

This tuning of electronic properties is a critical aspect of designing organic semiconductors. For instance, polymers incorporating this compound could function as n-type (electron-transporting) materials, which are essential components in various organic electronic devices, including:

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Organic Photovoltaics (OPVs): As electron-acceptor materials to be blended with electron-donor (p-type) polymers.

Organic Light-Emitting Diodes (OLEDs): In electron-transporting or emission layers.

Research in this area focuses on synthesizing polymers based on this compound and characterizing their material properties, as detailed in the table below.

PropertySignificance in Organic ElectronicsInfluence of this compound Moiety
Electron Affinity Determines the ability to accept and transport electrons (n-type behavior).Increased by the electron-withdrawing nitro group.
Ionization Potential Relates to the energy required to remove an electron (HOMO level).Increased (lowered HOMO) by the nitro group, enhancing stability.
Solubility Crucial for solution-based processing and device fabrication.Can be tuned by copolymerization with other monomers.
Film Morphology Affects charge carrier mobility and device performance.Influenced by intermolecular interactions involving the polar nitro groups.

While research into specific polymers derived solely from this compound is an emerging area, its potential as a functional building block for tuning the optoelectronic properties of conjugated polymers is significant. smolecule.comsmolecule.com

Energetic Materials Research

This compound belongs to the class of nitroaromatic compounds, which is a foundational group in the field of energetic materials. Its molecular structure contains the essential components of a high-energy material: a fuel component (the hydrocarbon benzene ring and vinyl group) and an oxidizing component (the nitro group) in close proximity within the same molecule. This arrangement allows for a rapid, exothermic decomposition or combustion reaction upon initiation.

Research into this compound as an energetic material focuses on its potential as a melt-castable explosive or as an energetic plasticizer/binder in polymer-bonded explosives (PBXs). The vinyl group offers a reactive site for polymerization, which could be exploited to create energetic polymers or to covalently bind the molecule into a polymer matrix, reducing sensitivity and improving mechanical properties.

The key performance parameters for an energetic material include its density, oxygen balance, heat of formation, and detonation velocity. The presence of a single nitro group in this compound results in a negative oxygen balance, meaning it requires an external oxygen source for complete combustion. However, its properties can be compared to other foundational energetic materials.

The table below outlines the key characteristics of this compound relevant to energetic materials research.

ParameterDefinitionRelevance for this compound
Oxygen Balance (OB%) The degree to which a compound can oxidize itself.Highly negative, typical for simple nitroaromatics. This suggests use in mixtures with oxidizers.
Heat of Formation (ΔHf°) The energy stored in the chemical bonds of the molecule.Positive value is desirable for high energy release. The strained nitro group contributes positively.
Density (ρ) A higher density generally correlates with higher detonation pressure and velocity.As a liquid/low melting solid, its density is moderate. Polymerization could increase bulk density.
Functional Groups Determines reactivity, stability, and potential applications.The Nitro Group acts as the oxidizer (energetic source). The Vinyl Group allows for polymerization to form energetic binders or polymers.

Due to its potential hazards, including explosivity and toxicity, handling this compound requires significant caution. smolecule.com Research in this field is highly specialized and aims to understand its thermal stability, decomposition mechanisms, and performance characteristics as a potential component in advanced energetic formulations. purdue.eduekb.eg

Spectroscopic and Structural Elucidation Techniques for 1 Nitro 2 Vinyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is indispensable for the structural elucidation of organic compounds, including 1-Nitro-2-vinyl-benzene.

Proton (¹H) NMR spectroscopy is a primary tool for monitoring the progress of chemical reactions and for the structural determination of this compound. By analyzing the chemical shifts, integration, and coupling patterns of the proton signals, one can confirm the presence of the vinyl and nitro-substituted aromatic moieties.

In the context of reaction monitoring, ¹H NMR allows for the real-time or periodic analysis of the reaction mixture. asahilab.co.jpmagritek.com This enables chemists to track the consumption of starting materials and the formation of products, helping to determine reaction endpoints and identify any intermediates or byproducts. magritek.com For instance, in the synthesis of this compound, the disappearance of signals corresponding to the reactants and the appearance of characteristic signals for the vinyl and aromatic protons of the product would be observed.

The ¹H NMR spectrum of a related compound, 1-chloro-4-(2-nitrovinyl) benzene (B151609), shows distinct signals for the vinyl protons and the aromatic protons, allowing for unambiguous structural assignment. The coupling constants between the vinyl protons can also determine the stereochemistry (E/Z isomerism) of the double bond.

Table 1: Representative ¹H NMR Data for a Substituted Nitrovinylbenzene Derivative

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Vinyl Hα~7.6d~13.6
Vinyl Hβ~8.0d~13.6
Aromatic H7.4-7.8m-

Note: Data is representative and may vary based on the specific derivative and solvent used.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.

For this compound, the ¹³C NMR spectrum would exhibit signals corresponding to the two vinyl carbons and the six aromatic carbons. The chemical shifts of these carbons are influenced by their local electronic environment. The carbon attached to the nitro group will be significantly downfield due to the strong electron-withdrawing nature of the nitro group. The vinyl carbons will appear in the characteristic region for sp² hybridized carbons.

A simplified table of expected chemical shift ranges for the carbon atoms in this compound is provided below.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon EnvironmentApproximate Chemical Shift (ppm)
C-NO₂140 - 150
Aromatic C-H120 - 140
Aromatic C-vinyl130 - 140
Vinyl =CH₂115 - 125
Vinyl -CH=130 - 140

Note: These are approximate ranges and can be influenced by solvent and other structural features.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uci.edu It is an effective method for identifying the components of a mixture and assessing the purity of a compound like this compound. In a GC-MS analysis, the sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined, providing a mass spectrum that can be used for identification. uci.edu The NIST WebBook provides GC-MS data for 1-Nitro-2-vinylbenzene, which can be used as a reference for its identification. nih.gov

The mass spectrum of a compound shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and several fragment ion peaks. The fragmentation pattern is a unique fingerprint of a molecule and provides valuable structural information.

For nitroaromatic compounds, characteristic fragmentation pathways are often observed. These can include the loss of the nitro group (NO₂) or a nitro radical (•NO). nih.govresearchgate.net The loss of these fragments from the molecular ion of this compound would result in specific fragment ions. The study of these fragmentation patterns is crucial for the structural elucidation of unknown nitroaromatic compounds. nih.gov Common fragmentation behaviors in nitroaromatic compounds include the loss of OH and NO radicals. researchgate.net The fragmentation of the benzene ring itself can also occur. nih.gov

Table 3: Potential Key Fragments in the Mass Spectrum of this compound

Fragmentm/z (Mass-to-charge ratio)Possible Identity
[M]⁺149Molecular Ion
[M-NO₂]⁺103C₈H₇⁺
[M-C₂H₃]⁺122C₆H₄NO₂⁺

Note: This table presents hypothetical major fragments based on common fragmentation patterns of nitroaromatic and vinyl compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

For this compound, the IR spectrum will show characteristic absorption bands for the nitro (NO₂) group and the vinyl (C=C) group. The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. The C=C stretching vibration of the vinyl group will also be present, along with C-H stretching and bending vibrations for both the vinyl and aromatic portions of the molecule. An absorption band at approximately 1520 cm⁻¹ is characteristic of the asymmetric stretch of a nitro group. smolecule.com

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1510 - 1560Strong
Nitro (NO₂)Symmetric Stretch1345 - 1385Strong
Vinyl (C=C)Stretch1620 - 1650Medium
Aromatic (C=C)Stretch1450 - 1600Medium
Vinyl (=C-H)Stretch3010 - 3095Medium
Aromatic (C-H)Stretch3000 - 3100Medium
Vinyl (=C-H)Out-of-plane bend910 - 990Strong
Aromatic (C-H)Out-of-plane bend690 - 900Strong

Note: The exact frequencies can vary depending on the molecular environment and the physical state of the sample.

Characterization of Functional Groups

The structural integrity of this compound is confirmed through various spectroscopic techniques that identify its key functional groups: the nitro (-NO₂), vinyl (-CH=CH₂), and the ortho-substituted benzene ring. Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are principal methods for this characterization.

In IR spectroscopy, the nitro group presents strong, characteristic absorption bands. The asymmetric stretching vibration of the N-O bond typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration is observed between 1335-1370 cm⁻¹. The presence of the vinyl group is identified by C-H stretching vibrations above 3000 cm⁻¹ and a C=C stretching vibration around 1620-1640 cm⁻¹. The ortho-substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 735-770 cm⁻¹ region.

¹H NMR spectroscopy provides detailed information about the hydrogen environments. The vinyl protons typically appear as a distinct set of signals in the downfield region (δ 5.0-7.0 ppm), often exhibiting complex splitting patterns (doublet of doublets) due to geminal and cis/trans coupling. The aromatic protons resonate further downfield (δ 7.0-8.5 ppm), with their chemical shifts and coupling constants being influenced by the strong electron-withdrawing effect of the nitro group. ¹³C NMR spectroscopy complements this by identifying the carbon skeleton, with the vinyl carbons appearing in the δ 110-140 ppm range and the aromatic carbons resonating between δ 120-150 ppm. The carbon atom attached to the nitro group is typically shifted significantly downfield.

Table 1: Spectroscopic Data for Characterization of Functional Groups in Nitrostyrene (B7858105) Derivatives

TechniqueFunctional GroupCharacteristic Signal/Frequency
IR Spectroscopy Nitro (NO₂)~1520 cm⁻¹ (asymmetric stretch), ~1350 cm⁻¹ (symmetric stretch)
Vinyl (C=C)~1630 cm⁻¹ (stretch)
Aromatic (C-H)~750 cm⁻¹ (ortho-substitution bend)
¹H NMR Vinyl Protonsδ 5.0 - 7.0 ppm
Aromatic Protonsδ 7.0 - 8.5 ppm
¹³C NMR Vinyl Carbonsδ 110 - 140 ppm
Aromatic Carbonsδ 120 - 150 ppm

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing the electronic structure of this compound, particularly its conjugated system. The molecule contains a chromophore consisting of the benzene ring, the vinyl group, and the nitro group, which form an extended π-electron system. This extended conjugation significantly influences the electronic transitions and the resulting absorption spectrum.

The UV-Vis spectrum of β-nitrostyrene, a closely related compound, shows a strong, broad absorption band with a maximum (λmax) centered around 312 nm. nih.gov This absorption is attributed to an allowed π→π* electronic transition, which has significant charge-transfer character. nih.gov The electron-withdrawing nature of the nitro group and its conjugation with the styrenyl framework lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength (a bathochromic or red shift) compared to styrene (B11656) or nitrobenzene (B124822) alone. up.ac.za

The position and intensity of this absorption band are sensitive to the substitution pattern on the aromatic ring and the solvent environment. researchgate.net The extended conjugation in this compound allows for the delocalization of π-electrons across the nitro, vinyl, and phenyl moieties, which is fundamental to its electronic properties and reactivity. Analysis of the UV-Vis spectrum provides critical insights into the electronic structure and the extent of conjugation within the molecule and its derivatives. researchgate.net

Table 2: UV-Vis Absorption Data for β-Nitrostyrene

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition TypeReference
trans-β-NitrostyreneCH₂Cl₂31216,500π→π* (charge-transfer) nih.gov

Advanced X-ray Diffraction (XRD) for Crystalline Structures

XRD is crucial for unambiguously confirming the E/Z configuration of the vinyl substituent in nitrostyrene derivatives. nih.gov The analysis of the crystal structure reveals how the molecules pack in the solid state, providing insights into intermolecular interactions such as hydrogen bonding or π-π stacking, which can influence the material's physical properties. For materials that are not single crystals, X-ray Powder Diffraction (XRPD) can be used to identify the crystalline phase and assess sample purity. malvernpanalytical.com In materials research, XRD is indispensable for analyzing the crystal structure, phase composition, and crystallite size of a wide range of materials. malvernpanalytical.com

Thermal Analysis (e.g., Differential Scanning Calorimetry) for Stability Studies

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and potential hazards of energetic materials like this compound. scielo.brsemanticscholar.org DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events such as melting, crystallization, and decomposition. unicam.it

For nitroaromatic compounds, DSC scans typically show a significant exothermic decomposition phenomenon at elevated temperatures. scielo.br The onset temperature of this exotherm is a critical parameter for assessing thermal stability. Studies on related compounds like nitrobenzoic acids show a single, sharp exothermic stage between 250-400°C, indicating rapid decomposition. scielo.brresearchgate.net The heat of decomposition (ΔHd), calculated from the area of the exothermic peak, quantifies the energy released and is a key indicator of the compound's energetic potential. scielo.br

TGA, often performed concurrently, measures the change in mass as a function of temperature. For nitro compounds, a significant mass loss is typically observed in the temperature range corresponding to the DSC exotherm, which is associated with the breaking of chemical bonds and the loss of the nitro group and other fragments. scielo.br This data is used to determine kinetic parameters of decomposition, which are vital for ensuring safety during the handling, storage, and processing of such chemicals. scielo.brunicam.it

Table 3: Representative Thermal Analysis Data for Nitroaromatic Compounds

Compound ClassTechniqueKey ParameterTypical Value RangeSignificanceReference
Nitrobenzoic AcidsDSCOnset of Exotherm250 - 400 °CIndicates decomposition temperature scielo.br
DSCHeat of Decomposition (ΔH)335 - 542 J/gMeasures energy release scielo.br
TGAPeak Decomposition Temp.180 - 205 °CTemperature of maximum mass loss rate scielo.brresearchgate.net

Computational and Theoretical Investigations of 1 Nitro 2 Vinyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the behavior of electrons in molecules. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic characteristics and reactivity. For 1-Nitro-2-vinyl-benzene, these methods are crucial for elucidating its electronic landscape and predicting its chemical behavior.

The electronic structure of this compound is characterized by the interplay between the aromatic benzene (B151609) ring, the electron-withdrawing nitro group (-NO₂), and the conjugated vinyl group (-CH=CH₂). The nitro group significantly influences the electron density distribution across the molecule through both inductive and resonance effects. This leads to a polarization of the molecule, with a significant partial positive charge on the carbon atom of the benzene ring attached to the nitro group and on the β-carbon of the vinyl group.

Computational methods such as Density Functional Theory (DFT) are employed to visualize and quantify these electronic effects. An electrostatic potential map, for instance, would illustrate the electron-rich and electron-poor regions of the molecule. For this compound, such a map would be expected to show a high electron density (represented by red or orange colors) around the oxygen atoms of the nitro group and a lower electron density (represented by blue or green colors) on the hydrogen atoms and the carbon atoms adjacent to the nitro and vinyl groups.

PropertyDescriptionPredicted Value/Observation
Dipole MomentA measure of the overall polarity of the molecule.Expected to be significant due to the strong electron-withdrawing nature of the nitro group.
Electron Density DistributionThe spatial distribution of electrons within the molecule.Polarized, with higher density on the nitro group and lower density on the aromatic ring and vinyl group.
Atomic ChargesCalculated partial charges on each atom.Negative charges on oxygen atoms, positive charge on the nitrogen atom and the carbon attached to it.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be located primarily on the benzene ring and the vinyl group, while the LUMO is anticipated to be concentrated on the nitro group and the vinyl substituent, particularly the β-carbon. This distribution makes the vinyl group susceptible to nucleophilic attack. The HOMO-LUMO energy gap for 2-nitrostyrene has been determined to be in the range of 3.49–3.57 eV, calculated at the B3LYP/6-31G(d,p) basis set level acs.org.

OrbitalEnergy (eV)LocalizationPredicted Reactivity
HOMO-Benzene ring, vinyl groupSite for electrophilic attack
LUMO-Nitro group, vinyl group (β-carbon)Site for nucleophilic attack
HOMO-LUMO Gap3.49–3.57 acs.org-Indicates moderate kinetic stability

Reaction Mechanism Simulations

Computational simulations of reaction mechanisms provide a step-by-step understanding of how chemical transformations occur. These simulations can identify transition states, intermediates, and the energy barriers associated with each step of a reaction.

Transition state theory is used to calculate the rates of chemical reactions. A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. Computational methods can be used to locate the geometry of the transition state and calculate its energy. For reactions involving this compound, such as Michael additions or cycloadditions, transition state analysis can reveal the stereochemical outcome and the factors that control the reaction rate. For example, in the reductive cyclization of ortho-nitrostyrene to indole (B1671886), a theoretical study has been conducted to elucidate the mechanism nih.gov.

An energy landscape, or potential energy surface, is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. By mapping this surface, chemists can identify stable molecules (local minima), transition states (saddle points), and the pathways that connect them. For the synthesis or reactions of this compound, an energy landscape map can help in optimizing reaction conditions by identifying the lowest energy pathway. For instance, in a study of the Michael addition of amines to nitrostyrenes, computational calculations helped to elucidate a protic solvent-mediated mechanism researchgate.net.

Reaction TypeComputational MethodKey Findings
Reductive Cyclization to IndoleDFT (UB3PW91/Def2-SVPD) nih.govElucidation of the catalytic cycle and role of the metal complex nih.gov.
Michael AdditionComputational Chemistry Calculations researchgate.netRevealed a protic solvent-mediated mechanism researchgate.net.

Molecular Modeling for Biological Interactions

Molecular modeling techniques are used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. These methods are invaluable in drug discovery and toxicology. While specific molecular docking studies for this compound are not extensively reported, the principles can be applied to understand its potential biological activity.

Molecular Docking Studies with Protein Targets

While specific molecular docking studies exclusively featuring this compound are not extensively documented in publicly available literature, research on structurally analogous compounds provides significant insights into its potential interactions with protein targets. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in understanding potential mechanisms of action and designing new therapeutic agents.

Studies on related nitro-containing compounds, such as nitro-substituted chalcones and benzamides, have successfully employed molecular docking to elucidate their binding modes with various enzymes. For instance, docking studies with cyclooxygenase (COX-1 and COX-2) and endothelial nitric oxide synthase (eNOS) have helped to correlate the position of the nitro group with the biological activities of nitro-substituted chalcones. mdpi.com Similarly, the anti-inflammatory effects of certain nitro benzamide (B126) derivatives have been rationalized through molecular docking with inducible nitric oxide synthase (iNOS), where the number and orientation of nitro groups were found to be critical for efficient binding.

For compounds structurally similar to this compound, such as substituted aryl-2-nitrovinyl derivatives, molecular docking has been used to investigate their potential as proteasome inhibitors. researchgate.net The proteasome is a crucial cellular machinery for protein degradation, making it a significant target in cancer therapy. researchgate.net In these studies, the vinyl group, activated by the electron-withdrawing nitro group, is proposed to act as a Michael acceptor, interacting with nucleophilic residues like cysteine or threonine in the active sites of target proteins. Computational studies using Density Functional Theory (DFT) have indicated that the Lowest Unoccupied Molecular Orbital (LUMO) energy is concentrated at the β-position of the nitrovinyl group, which supports the likelihood of such nucleophilic attacks.

Table 1: Molecular Docking Insights from Structurally Related Nitro-Compounds

Compound ClassProtein Target(s)Key Findings from Docking Studies
Substituted aryl-2-nitrovinyl derivatives20S ProteasomeElectronic and steric properties influence receptor interaction; para-substitution with an OMe group can enhance inhibitory potency.
Nitro-substituted chalconesCOX-1, COX-2, eNOSThe position of the nitro group is correlated with anti-inflammatory and vasorelaxant activities. mdpi.com
Nitro benzamide derivativesiNOSThe number and orientation of nitro groups are crucial for efficient binding to the enzyme's active site.

Based on these findings for related molecules, it can be hypothesized that this compound, with its electrophilic vinyl group, would likely exhibit interactions with nucleophilic residues in the binding pockets of various protein targets. However, dedicated molecular docking studies on this compound are required to validate these postulations and to identify its specific protein interaction partners.

Ligand-Protein Binding Affinity Predictions

Binding affinity is often expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Computationally, it is frequently estimated as the binding free energy (ΔG_bind). A more negative ΔG_bind value indicates a stronger and more favorable interaction. These predictions can be achieved through various computational methods, ranging from rapid but less accurate scoring functions in molecular docking to more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI).

For a molecule like this compound, predicting its binding affinity would involve:

Selection of a Protein Target: Based on initial screening or hypothesis, a relevant protein target would be chosen.

Molecular Docking: To generate a plausible binding pose of this compound within the active site of the target protein.

Binding Free Energy Calculation: Employing computational methods to estimate the binding affinity. These methods can include:

Scoring Functions: Used in molecular docking to rank different poses, they provide a qualitative estimation of binding affinity.

Molecular Mechanics with Generalized Born and Surface Area Solvation (MM/GBSA): A more refined method that calculates the binding free energy by considering enthalpic and entropic contributions.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are the most accurate methods, based on molecular dynamics simulations, but are computationally intensive.

Given the reactivity of the vinyl group as a Michael acceptor, it is plausible that this compound could form covalent bonds with certain protein targets. In such cases, the prediction of binding affinity would require specialized computational approaches that can handle covalent docking and the associated energetic changes.

Without specific experimental or computational data for this compound, any discussion on its binding affinity remains speculative. Future research involving in silico predictions and experimental validation is necessary to determine the binding affinities of this compound for various protein targets.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

The theoretical evaluation of nonlinear optical (NLO) properties of organic molecules is a significant area of research due to their potential applications in optoelectronics and photonics. Organic compounds with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit large NLO responses. nih.gov While specific theoretical evaluations of the NLO properties of this compound are not extensively reported, the principles of NLO properties in similar molecules can be discussed.

The NLO response of a molecule is described by its hyperpolarizabilities. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order NLO phenomena. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties.

For this compound, the key structural features that would influence its NLO properties are the benzene ring, the vinyl group, and the nitro group. The benzene ring and the vinyl group form a conjugated π-electron system. The nitro group acts as a strong electron-withdrawing group (acceptor), while the vinyl group can act as a weak electron-donating group (donor) or as part of the conjugated bridge. This donor-acceptor character within a conjugated system is a classic design strategy for enhancing NLO properties. researchgate.net

First Hyperpolarizability Calculations

The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule to an applied electric field. Theoretical calculations of β are typically performed using quantum chemical methods. For instance, studies on nitrobenzene (B124822), a simpler related molecule, have extensively used methods like Time-Dependent Hartree-Fock (TDHF) and Time-Dependent Density Functional Theory (TDDFT) to calculate its first hyperpolarizability. researchgate.netresearchgate.net These studies have shown that the presence of the nitro group significantly enhances the NLO response compared to unsubstituted benzene.

For this compound, the extended conjugation provided by the vinyl group in conjunction with the electron-withdrawing nitro group is expected to lead to a larger first hyperpolarizability compared to nitrobenzene. The calculation of the first hyperpolarizability of this compound would involve:

Geometry Optimization: Obtaining the ground-state molecular structure using a suitable level of theory (e.g., DFT with an appropriate functional and basis set).

Hyperpolarizability Calculation: Performing a frequency-dependent calculation (e.g., using TDDFT) to determine the components of the β tensor.

The total first hyperpolarizability (β_tot) is then calculated from the individual tensor components. A larger β_tot value indicates a stronger second-order NLO response. While specific calculated values for this compound are not available in the searched literature, theoretical studies on similar donor-π-acceptor systems suggest that it would possess a significant first hyperpolarizability.

Table 2: Theoretical Methods for First Hyperpolarizability Calculation

MethodDescription
Time-Dependent Hartree-Fock (TDHF)An ab initio method that includes electron correlation at the mean-field level. It is a starting point for more advanced methods.
Time-Dependent Density Functional Theory (TDDFT)A widely used method that incorporates electron correlation through an exchange-correlation functional, often providing a good balance between accuracy and computational cost. researchgate.netresearchgate.net
Coupled Cluster (CC) MethodsHighly accurate but computationally expensive methods that provide benchmark results for smaller molecules.

Structure-NLO Property Relationships

The relationship between the molecular structure and the NLO properties is a cornerstone of designing efficient NLO materials. For this compound, several structural aspects are crucial:

Conjugation Length: The extent of the π-electron delocalization is a key factor. The vinyl group extends the conjugation of the benzene ring, which generally leads to an increase in hyperpolarizability.

Donor-Acceptor Strength: The nitro group is a strong electron acceptor. The vinylbenzene moiety acts as the donor/π-bridge. The charge transfer from the donor to the acceptor through the conjugated system upon excitation is a primary mechanism for large NLO responses.

Molecular Geometry: The planarity of the molecule is important for effective π-orbital overlap and electron delocalization. Deviations from planarity can reduce the NLO response.

Substitution Position: The ortho-position of the nitro and vinyl groups influences the electronic coupling between them. This specific arrangement will affect the charge distribution and the transition dipole moments, which are critical for the magnitude of the first hyperpolarizability.

In general, organic molecules with a D-π-A (Donor-π bridge-Acceptor) structure are known to exhibit significant second-order NLO properties. researchgate.net In this compound, the vinyl group and the benzene ring can be considered the π-bridge, and the nitro group is the acceptor. The vinyl group itself is not a strong donor, which might limit the NLO response compared to systems with stronger donor groups like amino or methoxy (B1213986) groups. However, the presence of the extended conjugated system and the strong acceptor group suggests that this compound should possess notable NLO properties. A systematic theoretical study comparing it with its para and meta isomers, as well as with derivatives containing stronger donor groups, would provide a comprehensive understanding of the structure-NLO property relationships for this class of compounds.

Environmental Implications and Research Methodologies

Environmental Fate and Transport Studies

The environmental behavior of 1-Nitro-2-vinyl-benzene is governed by its chemical structure, which includes a nitro group and a vinyl group attached to a benzene (B151609) ring. These functional groups influence its degradation, persistence, and potential to accumulate in ecosystems.

The degradation of this compound in the environment can occur through various biotic and abiotic processes. While specific studies on this compound are limited, the degradation pathways can be inferred from research on related nitroaromatic compounds and styrene (B11656).

Biodegradation: Microbial systems play a crucial role in the breakdown of nitroaromatic compounds. Aerobic bacteria have demonstrated the ability to metabolize these compounds through several strategies, including the reduction of the nitro group and the enzymatic cleavage of the aromatic ring. For instance, some bacteria can reduce the nitro group to a hydroxylamine, which then undergoes rearrangement to a hydroxylated compound that can be further degraded. Another mechanism involves dioxygenase enzymes that insert hydroxyl groups into the aromatic ring, leading to the elimination of the nitro group nih.gov. The vinyl group of this compound may also be susceptible to microbial attack, similar to the biodegradation of styrene, which can be initiated by the oxidation of the vinyl side chain. For example, some soil bacteria are capable of biodegrading polystyrene, a polymer of styrene nih.gov.

Photodegradation: The presence of the vinyl group and the nitro-aromatic system suggests that this compound is susceptible to photodegradation. Studies on styrene have shown that it can be degraded by photocatalysis, with the reaction following pseudo-first-order kinetics researchgate.net. The process involves the generation of hydroxyl radicals that attack the organic molecule. Similarly, nitroaromatic compounds like nitrobenzene (B124822) can undergo photocatalytic decomposition, where they are transformed into various intermediates, including nitrophenols, before eventual mineralization to carbon dioxide and water mdpi.com. The combination of a photosensitive nitroaromatic core and a reactive vinyl group likely makes photodegradation a significant environmental fate process for this compound.

Abiotic Degradation: In addition to microbial and light-induced degradation, other abiotic processes may contribute to the transformation of this compound in the environment. For example, reactions with naturally occurring oxidants in water and soil could play a role. However, nitroaromatic compounds are generally resistant to hydrolysis.

Degradation PathwayDescriptionKey Reactants/ConditionsPotential Products
Aerobic Biodegradation Microbial breakdown in the presence of oxygen.Aerobic bacteria, enzymes (e.g., dioxygenases, reductases).Hydroxylated intermediates, ring cleavage products, CO2, H2O, nitrite (B80452).
Anaerobic Biodegradation Microbial breakdown in the absence of oxygen.Anaerobic bacteria.Amino derivatives (e.g., 2-vinylaniline).
Photodegradation Breakdown by sunlight, often aided by photocatalysts.UV radiation, hydroxyl radicals, photocatalysts (e.g., TiO2).Nitrophenols, benzaldehyde (B42025), ring-opened products, CO2, H2O.

The persistence of a chemical in the environment is its ability to resist degradation, while bioaccumulation refers to its accumulation in living organisms. These properties are critical for assessing the long-term environmental risk of a compound.

Persistence: The persistence of this compound will depend on the rates of the degradation processes described above. The presence of the nitro group can make the aromatic ring more resistant to electrophilic attack, which is a common step in the degradation of aromatic compounds. However, the vinyl group may provide a site for more rapid initial transformation. For a related compound, 1-isocyanato-2-nitro-benzene, a predicted biodegradation half-life is approximately 4.07 days epa.gov. While this provides an estimate, experimental data for this compound are needed for an accurate assessment of its persistence.

ParameterDefinitionValue for Related CompoundsImplication for this compound
Biodegradation Half-Life Time taken for half the amount of a substance to be biodegraded.4.07 days (predicted for 1-isocyanato-2-nitro-benzene) epa.govPotentially non-persistent, but data is for a different compound.
Log Kow (LogP) Ratio of a chemical's concentration in octanol (B41247) to its concentration in water.2.89 (for 1-Nitro-2-(2-nitrovinyl)benzene) smolecule.comModerate potential for bioaccumulation.
Bioconcentration Factor (BCF) Ratio of a chemical's concentration in an organism to that in the environment.4.27 L/kg (predicted for 1-isocyanato-2-nitro-benzene) epa.govLow to moderate potential for bioaccumulation.

Analytical Methodologies for Detection and Quantification

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in environmental samples. These methods typically involve a separation technique followed by detection.

The analysis of nitroaromatic compounds in environmental matrices often requires sample preparation to extract and concentrate the analytes, followed by instrumental analysis.

Sample Preparation: For water samples, solid-phase extraction (SPE) is a common technique used to isolate nitroaromatic compounds. For soil and sediment samples, methods like Soxhlet extraction or pressurized liquid extraction may be employed.

Analytical Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the separation of nitroaromatic compounds cdc.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. GC separates the components of a mixture, and MS provides mass spectral data that can be used for structural elucidation and confirmation cdc.gov. For nitroaromatic compounds, GC with an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) can also provide high sensitivity and selectivity cdc.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile or thermally labile nitroaromatic compounds. A common detection method is UV-Vis spectrophotometry, as nitroaromatic compounds typically absorb UV light cdc.gov.

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. It involves evaluating several performance characteristics.

Key Validation Parameters:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements.

Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

A validated analytical method provides confidence in the data generated for environmental monitoring and risk assessment of this compound.

Analytical TechniquePrincipleCommon DetectorKey Advantages for Nitroaromatics
GC-MS Separation based on volatility and polarity, followed by mass-to-charge ratio detection.Mass Spectrometer (MS)High sensitivity and specificity for identification.
HPLC-UV Separation based on partitioning between a mobile and stationary phase, with UV light absorption detection.UV-Vis DetectorSuitable for less volatile compounds; good for quantification.

Remediation and Mitigation Strategies

In cases of environmental contamination with this compound, various remediation and mitigation strategies can be employed to reduce its concentration and minimize its impact.

In Situ Remediation: These techniques treat the contamination in place without excavation.

Bioremediation: This involves stimulating the growth of indigenous microorganisms or introducing specialized microbes to degrade the contaminant. For nitroaromatic compounds, both aerobic and anaerobic bioremediation can be effective nih.gov.

Phytoremediation: This uses plants to remove, degrade, or contain contaminants in soil and water. Some plants have been shown to take up and metabolize nitroaromatic compounds researchgate.net.

In Situ Chemical Oxidation (ISCO): This involves injecting chemical oxidants (e.g., permanganate, persulfate, hydrogen peroxide) into the contaminated area to destroy the pollutants. Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals are particularly effective for recalcitrant organic compounds wikipedia.orgresearchgate.netmdpi.com.

Ex Situ Remediation: These techniques involve excavating the contaminated soil or pumping the contaminated groundwater for treatment.

Soil Washing: This process uses water or a washing solution (sometimes with surfactants) to scrub contaminants from the soil nih.gov. Surfactant-enhanced soil washing has been shown to be effective for removing nitrobenzene from soil plos.orgnih.gov.

Advanced Oxidation Processes (AOPs): The extracted contaminated water can be treated using AOPs such as ozonation, UV/H2O2, or Fenton's reagent to mineralize the organic pollutants wikipedia.orgresearchgate.netmdpi.com. Photocatalytic degradation using semiconductors like TiO2 has also shown promise for nitrobenzene mdpi.com.

Mitigation Strategies: To prevent future contamination, mitigation strategies focus on proper handling, storage, and disposal of this compound and waste streams containing this compound. This includes implementing robust industrial hygiene practices and effective wastewater treatment at manufacturing facilities.

Remediation StrategyDescriptionApplicability to this compound
Bioremediation Use of microorganisms to degrade contaminants.Potentially effective, based on studies with other nitroaromatics.
Phytoremediation Use of plants to clean up contaminated environments.May be applicable, as some plants can take up nitroaromatics.
Chemical Oxidation (ISCO/AOPs) Use of chemical oxidants to destroy contaminants.Likely to be effective due to the reactivity of the vinyl and nitro groups.
Soil Washing Ex situ process to remove contaminants from soil.Surfactant-enhanced washing is a promising option.

Catalytic Reduction of Nitroaromatic Pollutants

Nitroaromatic compounds, including this compound, can be environmental pollutants. A key strategy for their remediation is catalytic reduction, which aims to convert the toxic nitro group into a less harmful amino group. A significant challenge in the reduction of this compound is the chemoselective hydrogenation of the nitro group without affecting the vinyl group, which is also susceptible to reduction.

Recent research has made significant strides in developing highly selective catalysts for this transformation. For instance, the use of a flower-like Rh/α-FeOOH catalyst with hydrazine (B178648) hydrate (B1144303) as a hydrogen source has been shown to selectively reduce nitrostyrenes to vinylanilines with complete conversion, crucially preserving the integrity of the vinyl group. The selectivity of such catalytic systems is influenced by factors such as the choice of hydrogen source and the intrinsic properties of the metal catalyst. It has been observed that more protonic active hydrogen sources may exhibit better natural selectivity towards the reduction of the nitro group.

Other advanced catalytic systems have also been developed. Copper nanoparticles (NPs) have demonstrated activity and selectivity for the chemoselective reduction of nitrostyrene (B7858105) to vinylaniline at room temperature. The stability and efficiency of these copper NPs can be significantly enhanced by anchoring them on WO2.72 nanorods, achieving a full conversion to vinylaniline with a yield of over 99%. researchgate.net Similarly, a multicomponent photocatalyst, Cu3P–CDs–Cu, has been shown to catalyze the selective hydrogenation of 4-nitrostyrene (B89597) to 4-vinylaniline (B72439) under solar irradiation, achieving 100% selectivity and over 99% conversion in a short period. rsc.org

The performance of various catalysts in the chemoselective hydrogenation of nitrostyrenes is summarized in the table below, highlighting the high efficiency and selectivity achievable with modern catalytic systems.

CatalystHydrogen SourceSolventTemperature (°C)Conversion (%)Selectivity to Vinylaniline (%)Reference
Pt nanoparticles in Ionic LiquidH₂Toluene/Formic AcidRoom Temp>95>90 (to 3-aminostyrene) dtu.dk
Cu/WO₂.₇₂Ammonia BoraneNot SpecifiedRoom Temp100>99 researchgate.net
Cu₃P–CDs–CuAmmonia BoraneAqueousRoom Temp>99100 rsc.org
RhPb₂H₂Not SpecifiedNot Specified9491 researchgate.net
Pt/FeOₓH₂CO₂-expanded tolueneNot Specified>95>95 rsc.org

Process System Engineering for Environmental Impact Minimization

Process System Engineering (PSE) offers a systematic approach to designing and operating chemical processes with a minimized environmental footprint. This is achieved through the application of green chemistry principles, process intensification, and life cycle assessment (LCA).

For the synthesis of this compound, traditional methods often involve the use of hazardous reagents and generate significant waste. Greener synthetic routes are being explored to mitigate these issues. For example, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for the preparation of β-nitrostyrene derivatives compared to conventional heating methods. Furthermore, the use of biodegradable catalysts and safer solvents, such as water or ionic liquids, can significantly reduce the environmental impact.

A key metric used in assessing the environmental impact of a chemical process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (raw materials, solvents, reagents) to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process. By applying PSE principles, it is possible to design synthesis routes for this compound with a significantly lower PMI.

The table below presents a conceptual comparison between a traditional and a green synthesis approach for a nitrostyrene derivative, illustrating the potential for environmental impact reduction.

ParameterTraditional SynthesisGreen Synthesis
Solvent Hazardous organic solventsWater, supercritical CO₂, ionic liquids
Catalyst Stoichiometric reagentsRecyclable, highly selective catalysts
Energy Input Prolonged heatingMicrowave-assisted, solar-accelerated
Reaction Time Several hours to daysMinutes to a few hours
Process Mass Intensity (PMI) HighSignificantly Lower
Waste Generation High, often hazardousMinimized, less hazardous

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While established routes to 1-Nitro-2-vinyl-benzene exist, future research will likely focus on developing more efficient, selective, and environmentally benign synthetic strategies. A primary goal is to overcome the challenges associated with traditional methods, such as the direct nitration of styrene (B11656), which can suffer from side reactions and the formation of multiple isomers.

A promising area of investigation involves advanced catalytic systems. The quest for greater efficiency and selectivity points towards the expanded use of catalysis, which can reduce energy requirements, minimize waste, and steer reactions away from toxic byproducts cmu.edu. Research into novel heterogeneous catalysts, such as specifically designed metal-organic frameworks (MOFs), could provide controlled environments for regioselective nitration under milder conditions.

Furthermore, the field of biocatalysis offers a significant opportunity for sustainable synthesis. Enzymes, particularly nitroreductases (NRs), are capable of converting nitroaromatic compounds into valuable arylamines. rug.nl Recent studies have focused on characterizing new nitroreductases, such as from Bacillus tequilensis, to expand the biocatalytic toolbox for amine formation. rug.nl Future work could engineer these enzymes to act on this compound or its precursors, offering a highly selective and green pathway to important derivatives.

Table 1: Comparison of Synthetic Approaches for this compound and its Derivatives

ApproachDescriptionPotential AdvantagesResearch Focus
Traditional NitrationDirect nitration of styrene using mixed acids.Utilizes readily available starting materials.Improving regioselectivity, minimizing polymerization, reducing harsh acid waste.
Advanced Heterogeneous CatalysisUse of solid catalysts like MOFs to control the reaction environment.Higher selectivity, easier catalyst separation and recycling, milder reaction conditions.Design of catalysts with optimal pore size and active sites for selective ortho-nitration.
Biocatalytic ReductionEnzymatic reduction of the nitro group using nitroreductases to form 2-vinylaniline.High selectivity, operation in aqueous media under mild conditions, sustainable catalyst.Enzyme discovery and engineering for improved substrate scope and efficiency. rug.nl

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms governing the transformations of this compound is critical for optimizing existing protocols and discovering new reactivity. The interplay between the nitro and vinyl groups creates a complex electronic landscape that influences its participation in various reactions, including cycloadditions, polymerizations, and cyclizations to form heterocyclic systems.

Future mechanistic studies should employ a combination of experimental and computational techniques. Kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring can provide invaluable data on reaction pathways and the structures of key intermediates. For instance, detailed mechanistic investigations into metal-catalyzed reactions, a cornerstone of modern organic synthesis, are essential for rational catalyst design. sheldon.nl Similarly, understanding the catalytic mechanism of enzymes like nitroreductases is crucial for their effective application in synthesis. rug.nl

Design and Synthesis of Advanced Functional Materials Based on this compound Scaffolds

The structure of this compound makes it an intriguing monomer for the synthesis of novel polymers and a scaffold for advanced functional materials. The presence of the vinyl group allows for polymerization, while the aromatic ring and the polar nitro group can impart specific electronic, optical, or thermal properties to the resulting materials.

Research in this area should target the creation of polymers with tailored characteristics. Its similarity to styrene, a widely used industrial monomer, suggests potential for creating new classes of specialty polymers. smolecule.com The strong electron-withdrawing nature of the nitro group could be exploited to develop materials with applications in electronics or nonlinear optics. Furthermore, this compound can serve as a precursor to complex heterocyclic frameworks, which are foundational to many functional organic materials used in fields such as organic electronics and sensor technology.

Table 2: Potential Functional Materials Derived from this compound

Material ClassTarget ApplicationRole of this compound Scaffold
Specialty PolymersHigh-performance plastics, dielectric materialsActs as a monomer, with the nitro group modifying properties like polarity and thermal stability.
Conjugated PolymersOrganic electronics (OLEDs, OPVs), sensorsServes as a building block for extended π-conjugated systems after chemical modification.
Heterocyclic CompoundsPharmaceutical intermediates, functional dyesThe nitro and vinyl groups facilitate cyclization reactions to form indole (B1671886) and quinoline-type structures.

Comprehensive Pharmacological and Toxicological Profiling for Medicinal Chemistry Applications

While this compound is primarily a synthetic intermediate, its derivatives, particularly the corresponding amines, are relevant to medicinal chemistry. Before any therapeutic potential can be realized, a comprehensive toxicological profile of the parent compound and its key metabolites is essential.

Future research must involve a systematic evaluation of the compound's toxicokinetics and toxicodynamics. epa.govcdc.gov This includes studies on its absorption, distribution, metabolism, and elimination (ADME). The metabolic fate is of particular interest, as the reduction of the nitro group is a common biotransformation for nitroaromatic compounds. epa.gov In vitro and in vivo studies are required to identify potential hazards and establish a baseline for safe handling and use. Such toxicological profiles are a prerequisite for any further investigation into the pharmacological activities of its derivatives. epa.govcdc.gov The knowledge gained from studies on related nitroaromatic compounds can guide the design of these essential toxicological assessments. epa.govcdc.govcdc.gov

Development of Green Chemistry Approaches for Production and Environmental Management

The integration of green chemistry principles into the entire lifecycle of this compound is a critical future direction. This approach aims to reduce the environmental impact of chemical processes by preventing pollution at its source. yale.eduijsra.net The 12 Principles of Green Chemistry provide a framework for this research, encouraging the design of safer chemicals and processes. nih.gov

Key research goals include maximizing atom economy in synthetic routes, utilizing catalytic reagents over stoichiometric ones, and designing processes that are energy-efficient, preferably operating at ambient temperature and pressure. ijsra.netresearchgate.net The use of safer, renewable solvents and feedstocks is another cornerstone of this approach. ijsra.net Furthermore, research should focus on designing chemical products that degrade into harmless substances after their use, preventing persistence in the environment. ijsra.net The development of biocatalytic processes, as mentioned earlier, directly aligns with these principles by offering a less hazardous and more energy-efficient synthetic alternative. rug.nl

Table 3: Application of Green Chemistry Principles to this compound Research

Green Chemistry PrincipleResearch Goal for this compound
PreventionDesign syntheses that minimize or eliminate waste byproducts. ijsra.net
Atom EconomyDevelop addition and cycloaddition reactions that incorporate all atoms into the final product. ijsra.net
Less Hazardous Chemical SynthesisReplace hazardous reagents (e.g., strong acids) with safer alternatives. ijsra.net
CatalysisEmploy highly selective catalysts (chemical or biological) to reduce energy use and byproducts. cmu.eduijsra.net
Use of Renewable FeedstocksExplore bio-based routes to styrene or other precursors. ijsra.net
Design for DegradationStudy the environmental fate and design derivatives that are non-persistent. ijsra.net

Integration of Computational Chemistry with Experimental Research for Predictive Design

The synergy between computational chemistry and experimental work is set to revolutionize the study of molecules like this compound. Computational methods provide deep insights into molecular properties and reaction mechanisms, guiding experimental design and accelerating the discovery process. nih.govelixirpublishers.comstrath.ac.uk

Future research should leverage tools like Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the outcomes of synthetic transformations. nih.gov This can help in understanding the regioselectivity of nitration or the stereochemistry of cycloaddition reactions. For materials science applications, computational screening can predict the electronic and physical properties of polymers derived from this compound before they are synthesized. nih.govstrath.ac.uk Increasingly, machine learning and artificial intelligence are being used to navigate vast chemical spaces to identify novel materials with desired properties. nih.govstrath.ac.uk This integrated approach, where computation predicts and experiment validates, creates a powerful feedback loop that makes research more targeted and efficient. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 1-nitro-2-vinyl-benzene, and how are purity and structural integrity validated?

  • Methodological Answer : The synthesis typically involves nitration of 2-vinyl-benzene derivatives or palladium-catalyzed coupling reactions. For example, nitro groups can be introduced via electrophilic aromatic nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Post-synthesis, purity is validated using HPLC (>98% purity as per industrial standards) and moisture content analysis (<0.5% via Karl Fischer titration) . Structural confirmation employs 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy, referencing chemical shifts for nitro (δ ~150 ppm, 13C^{13}\text{C}) and vinyl (δ ~5–7 ppm, 1H^{1}\text{H}) groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited toxicological data, precautionary measures include:
  • Avoiding inhalation (use fume hoods) and direct contact (wear nitrile gloves/lab coats) per GHS/CLP guidelines .
  • Storing in airtight containers away from reducing agents to prevent unintended reactions.
  • Emergency protocols: Immediate rinsing with water for eye/skin exposure and using activated carbon for spill containment .

Q. How is this compound characterized spectroscopically, and what key peaks distinguish it from analogs?

  • Methodological Answer : Key techniques:
  • IR Spectroscopy : Nitro group absorbance at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).
  • NMR : Vinyl protons appear as doublets (δ ~5.2–5.8 ppm, 1H^{1}\text{H}), while aromatic protons adjacent to the nitro group show deshielding (δ ~8.0–8.5 ppm). Distinguishing from isomers (e.g., 1-nitro-3-vinyl-benzene) requires NOESY or COSY to confirm substituent positions .

Advanced Research Questions

Q. How do palladium-catalyzed reductive cyclization reactions leverage this compound for synthesizing N-heterocycles?

  • Methodological Answer : The nitro group acts as a directing group and latent amine precursor. In reductive cyclization (e.g., using formic acid as a CO surrogate), the nitroarene undergoes reduction to an amine intermediate, which reacts intramolecularly with the vinyl group to form indoles or quinolines. Reaction optimization includes tuning catalyst systems (Pd/C or Pd(OAc)₂ with ligands) and monitoring via TLC/GC-MS .

Q. What strategies resolve contradictions in reported reactivity of this compound under varying reaction conditions?

  • Methodological Answer : Discrepancies in nitro-group reactivity (e.g., electrophilicity vs. redox activity) can be addressed by:
  • Comparative Studies : Replicating reactions under controlled pH, temperature, and solvent polarity.
  • Computational Modeling : DFT calculations to map electron density distribution and predict sites for nucleophilic/electrophilic attack .
  • In Situ Monitoring : Using Raman spectroscopy to track intermediate formation during reactions .

Q. How does the electronic nature of this compound influence its application in photoactive materials?

  • Methodological Answer : The electron-withdrawing nitro group stabilizes charge-transfer complexes, enabling use in optoelectronic devices. Methodological steps:
  • UV-Vis Spectroscopy : Measure absorption maxima (~300–400 nm) to assess π→π* transitions.
  • Electrochemical Analysis : Cyclic voltammetry to determine HOMO/LUMO levels and bandgap tuning via substituent modification .

Q. What computational tools predict the environmental persistence or bioaccumulation potential of this compound?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors (BCF). Key parameters:
  • LogP : Calculated via ChemDraw (~2.1), indicating moderate hydrophobicity.
  • Molecular Volume : Correlates with BCF; values >3.5 suggest high bioaccumulation risk. Experimental validation via OECD 301D biodegradation assays is recommended .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.